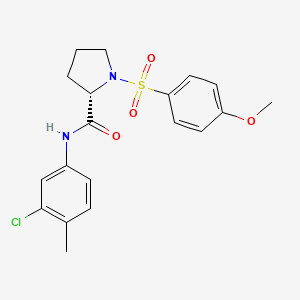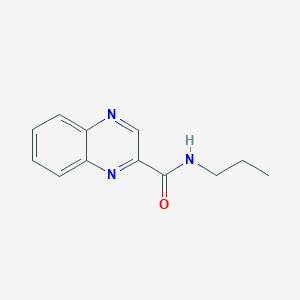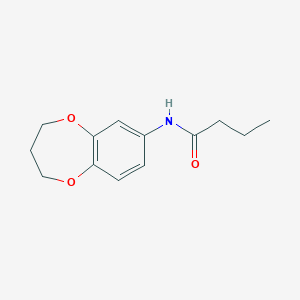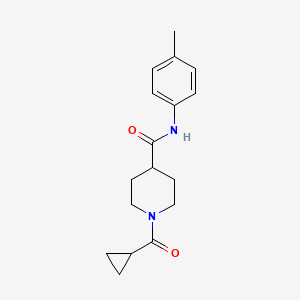![molecular formula C16H20N2O2 B7475622 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as PCPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the reduction of oxidative stress and inflammation, and the inhibition of tumor growth and proliferation. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress.
実験室実験の利点と制限
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its low toxicity and high stability. However, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the study of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. Additionally, the use of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone as a potential drug candidate for the treatment of various neurological, psychiatric, and oncological disorders should be further explored.
合成法
The synthesis of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of anhydrous potassium carbonate and anhydrous dichloromethane. The resulting product is then treated with ethanone to obtain 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone.
科学的研究の応用
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress. In psychiatry, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential use in treating depression, anxiety, and other mood disorders. In oncology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have anti-tumor properties, which can help inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(7-8-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJRDTZACHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)



![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)





![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)